molecular formula C24H21Cl4N5O5 B12389248 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Cat. No.: B12389248
M. Wt: 601.3 g/mol
InChI Key: JAGSISGCCKHNAJ-BVLVASOUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as silyl ethers or acetals, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production methods for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the guanosine analog.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.

    Biology: Investigated for its immunostimulatory properties and its ability to induce type I interferons.

    Medicine: Potential antiviral agent due to its ability to activate Toll-like receptor 7 and induce immune responses.

    Industry: Utilized in the development of antiviral drugs and immunostimulatory agents.

Mechanism of Action

The mechanism of action of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response, providing antiviral effects and enhancing the body’s ability to fight infections .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyguanosine: Another guanosine analog with antiviral properties.

    6-Thioguanosine: Known for its immunosuppressive effects.

    8-Azaguanine: Used in cancer research for its ability to inhibit nucleic acid synthesis.

Uniqueness

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is unique due to its dual benzyl protection at the 3 and 5 positions, which enhances its stability and immunostimulatory activity. Its ability to activate Toll-like receptor 7 and induce type I interferons sets it apart from other guanosine analogs .

Properties

Molecular Formula

C24H21Cl4N5O5

Molecular Weight

601.3 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C24H21Cl4N5O5/c25-13-3-1-11(15(27)5-13)7-36-9-17-20(37-8-12-2-4-14(26)6-16(12)28)19(34)23(38-17)33-10-30-18-21(33)31-24(29)32-22(18)35/h1-6,10,17,19-20,23,34H,7-9H2,(H3,29,31,32,35)/t17-,19+,20?,23-/m1/s1

InChI Key

JAGSISGCCKHNAJ-BVLVASOUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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